molecular formula C12H10BrClN2 B1480964 4-Bromo-6-(4-chlorophenethyl)pyrimidine CAS No. 2098085-39-1

4-Bromo-6-(4-chlorophenethyl)pyrimidine

Cat. No.: B1480964
CAS No.: 2098085-39-1
M. Wt: 297.58 g/mol
InChI Key: JTUUBUVKBAAHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-6-(4-chlorophenethyl)pyrimidine” is a chemical compound with the molecular formula C12H10BrClN2. It is not intended for human or veterinary use and is typically used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the pyrimidine core, which is a six-membered ring with nitrogen atoms at positions 1 and 3 . The compound also contains bromine and chlorine atoms, which are likely to influence its reactivity and interactions with other molecules.

Scientific Research Applications

Synthesis and Scalable Preparation

4-Bromo-6-(4-chlorophenethyl)pyrimidine has been a subject of research in the field of organic chemistry, particularly in the development of scalable synthesis methods. For example, an improved and scalable preparation method for a structurally similar compound, 6-bromo-4-chlorothieno[2,3-d]pyrimidine, was developed. This method involves a four-step synthesis starting from cheap bulk chemicals and achieves an overall yield of 49% without requiring chromatography for purification of the product and intermediates, highlighting the practicality and robustness of the synthesis process for bromo-chloro pyrimidine derivatives (Bugge et al., 2014).

Metal-Bearing and Functionalized Pyrimidines

Research on pyrimidines has also extended to the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. A study explored the stable formation of 5-pyrimidyllithium species when flanked by electron-withdrawing substituents such as trifluoromethyl, along with chlorine or bromine. This research contributes to the understanding of functionalized pyrimidines' chemical behavior and their potential applications in further synthetic transformations (Schlosser et al., 2006).

Antibacterial and Antinociceptive Effects

A study on substituted pyrimidines evaluated their antibacterial and antinociceptive effects, demonstrating the biological activity of pyrimidine derivatives. Although this study focuses on amino-pyrimidine derivatives, it underlines the broader interest in pyrimidine compounds for their potential therapeutic applications. The derivatives showed effectiveness against E. coli and demonstrated significant antinociceptive responses, indicating their relevance in medical research (Waheed et al., 2008).

Properties

IUPAC Name

4-bromo-6-[2-(4-chlorophenyl)ethyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2/c13-12-7-11(15-8-16-12)6-3-9-1-4-10(14)5-2-9/h1-2,4-5,7-8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUUBUVKBAAHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=NC=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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